molecular formula C12H17FN2 B11800654 1-(3-Fluoro-4-methylbenzyl)pyrrolidin-3-amine

1-(3-Fluoro-4-methylbenzyl)pyrrolidin-3-amine

Cat. No.: B11800654
M. Wt: 208.27 g/mol
InChI Key: JVCHQGVNHIUXDM-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylbenzyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and pharmacological properties. The presence of a fluorine atom and a methyl group on the benzyl ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methylbenzyl)pyrrolidin-3-amine typically involves the condensation of 3-fluoro-4-methylbenzaldehyde with pyrrolidine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methylbenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(3-Fluoro-4-methylbenzyl)pyrrolidin-3-amine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylbenzyl)pyrrolidin-3-amine: Similar structure but lacks the fluorine atom.

    1-(3-Fluoro-4-methylbenzyl)pyrrolidin-3-ol: Contains a hydroxyl group instead of an amine group.

Uniqueness

1-(3-Fluoro-4-methylbenzyl)pyrrolidin-3-amine is unique due to the presence of both a fluorine atom and a methyl group on the benzyl ring, which enhances its chemical stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

1-[(3-fluoro-4-methylphenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C12H17FN2/c1-9-2-3-10(6-12(9)13)7-15-5-4-11(14)8-15/h2-3,6,11H,4-5,7-8,14H2,1H3

InChI Key

JVCHQGVNHIUXDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCC(C2)N)F

Origin of Product

United States

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